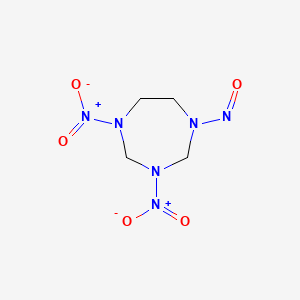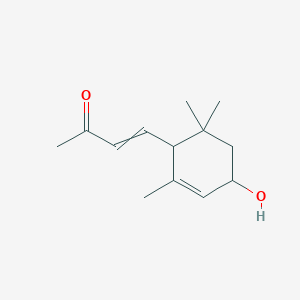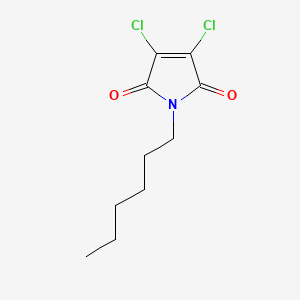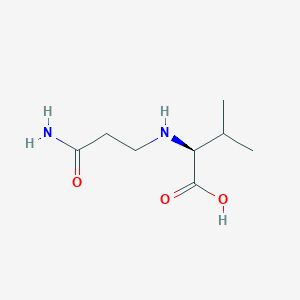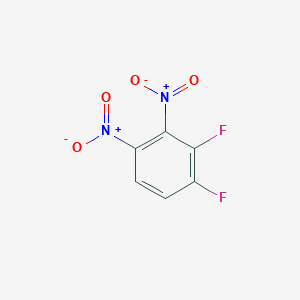
1,2-Difluoro-3,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-3,4-dinitrobenzene is an organic compound with the molecular formula C6H2F2N2O4. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two nitro groups. This compound is known for its reactivity and is used in various scientific research applications.
Métodos De Preparación
1,2-Difluoro-3,4-dinitrobenzene can be synthesized through a nitration reaction of 1,2-difluorobenzene. The process involves the use of concentrated sulfuric acid and fuming nitric acid as nitrating agents. The reaction conditions are typically mild, and the synthesis process is straightforward, making it suitable for industrial production .
Análisis De Reacciones Químicas
1,2-Difluoro-3,4-dinitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles such as amines or hydroxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include potassium hydroxide, dimethylformamide, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Difluoro-3,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated aromatic compounds.
Biology: The compound is used in the study of protein interactions and modifications.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-3,4-dinitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, allowing the displacement of fluorine atoms by nucleophiles. This reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of a leaving group .
Comparación Con Compuestos Similares
1,2-Difluoro-3,4-dinitrobenzene can be compared to other similar compounds such as:
1,5-Difluoro-2,4-dinitrobenzene: This compound has a similar structure but with different positions of the fluorine and nitro groups.
1-Fluoro-2,4-dinitrobenzene: This compound has only one fluorine atom and is commonly used in protein sequencing and analysis.
1,2-Dinitrobenzene: This compound lacks fluorine atoms and is primarily used in the manufacture of explosives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
37583-41-8 |
|---|---|
Fórmula molecular |
C6H2F2N2O4 |
Peso molecular |
204.09 g/mol |
Nombre IUPAC |
1,2-difluoro-3,4-dinitrobenzene |
InChI |
InChI=1S/C6H2F2N2O4/c7-3-1-2-4(9(11)12)6(5(3)8)10(13)14/h1-2H |
Clave InChI |
JXSSPZOCHGZWJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


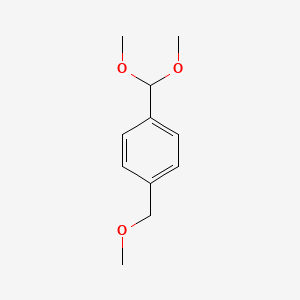
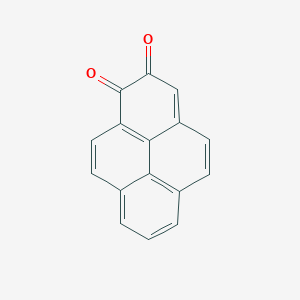

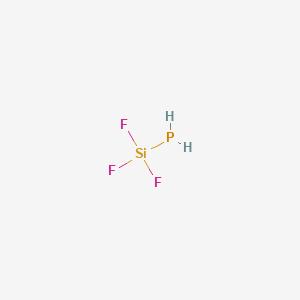



![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
